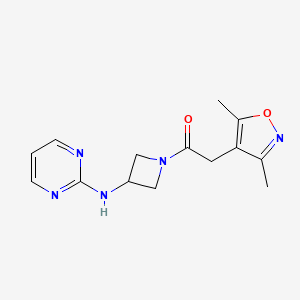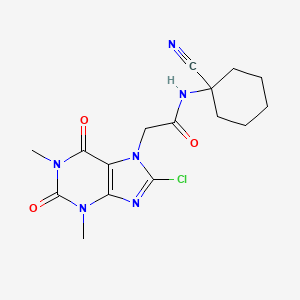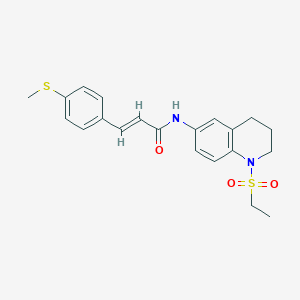![molecular formula C20H22N4OS B2687533 (2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 1797287-77-4](/img/structure/B2687533.png)
(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned, “(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone”, does not have a specific description available in the search results .
Molecular Structure Analysis
The molecular structure of a similar compound, “2-Methyl-2-propanyl 3-(9-oxo-1,5,6,7,8,9-hexahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidin-2-yl)-1-piperidinecarboxylate hydrochloride (1:1)”, has been reported. It has a molecular formula of C19H28ClN5O3 and an average mass of 409.910 Da .Wissenschaftliche Forschungsanwendungen
Drug Discovery and Virtual Screening
The integration of computational approaches, such as machine learning (ML) and molecular docking, has revolutionized drug discovery. In silico methods allow researchers to predict drug-target interactions, evaluate binding affinities, and screen large compound libraries virtually. The compound’s unique structure could be explored using ML algorithms, molecular dynamics simulations, and virtual screening tools like AutoDock or Vina . Researchers can assess its potential as a lead compound for specific targets, such as kinases, GPCRs, or enzymes.
Anti-Inflammatory Agents
Thiophene derivatives have demonstrated anti-inflammatory properties. The presence of the thiophene ring in our compound suggests potential anti-inflammatory activity. Researchers could investigate its effects on inflammatory pathways, cytokine production, and immune responses. Animal models and cell-based assays would be essential for validation .
Antioxidants
Thiophenes are known for their antioxidant properties. Our compound’s structure may contribute to scavenging free radicals and protecting cells from oxidative stress. Researchers could explore its antioxidant activity using in vitro assays, assessing its ability to inhibit lipid peroxidation or scavenge reactive oxygen species (ROS) .
Anti-Cancer Potential
Given the diverse biological functions of thiophenes, investigating our compound’s anti-cancer potential is intriguing. Researchers could study its effects on cancer cell lines, tumor growth inhibition, and apoptosis induction. Mechanistic studies would elucidate its impact on key pathways involved in cancer progression .
Estrogen Receptor Modulation
Thiophenes have been explored as estrogen receptor modulators. Our compound’s structure might interact with estrogen receptors (ERs). Researchers could assess its binding affinity, selectivity, and potential as an ER agonist or antagonist. Such compounds are relevant for hormone-related disorders and breast cancer treatment .
Material Science Applications
Beyond medicinal chemistry, thiophenes find applications in material science. Researchers could explore our compound’s properties for organic electronics, photovoltaics, or sensors. Its conjugated system and electron-rich nature make it suitable for designing functional materials .
Eigenschaften
IUPAC Name |
(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-(1-thiophen-2-ylcyclopentyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS/c1-14-11-18-21-12-15-13-23(9-6-16(15)24(18)22-14)19(25)20(7-2-3-8-20)17-5-4-10-26-17/h4-5,10-12H,2-3,6-9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCZDHITZSSFTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)C4(CCCC4)C5=CC=CS5)C=NC2=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}-3-phenylprop-2-yn-1-ol](/img/structure/B2687453.png)
![[1-(2-Bromobenzyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2687454.png)

![3-[3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]-1-phenylurea](/img/structure/B2687457.png)
![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-methylsulfonylbenzamide](/img/structure/B2687458.png)


![(2E)-3-[(3-butoxyphenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2687464.png)
![[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine](/img/structure/B2687465.png)
![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2687466.png)
![1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-isopropylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2687468.png)
![isopropyl 2-(2-(3-methoxyphenyl)-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B2687469.png)
![3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonyl chloride](/img/structure/B2687470.png)
